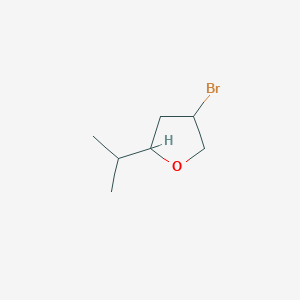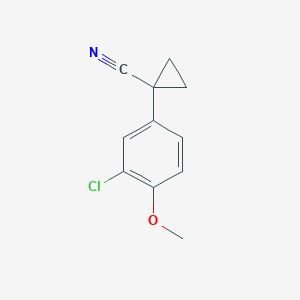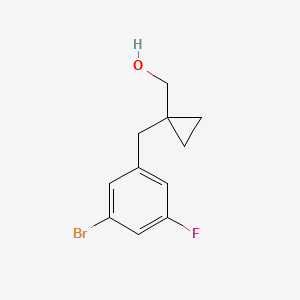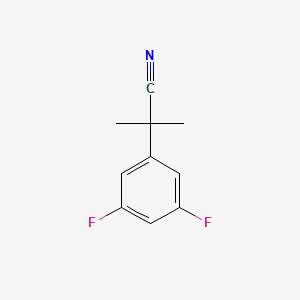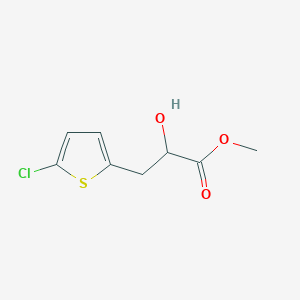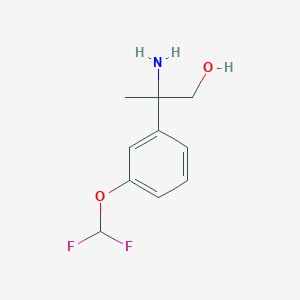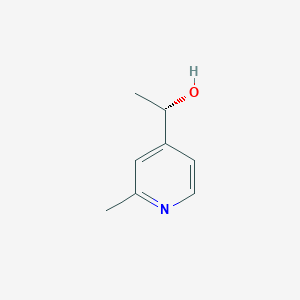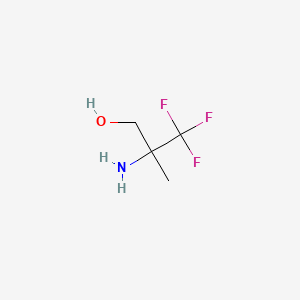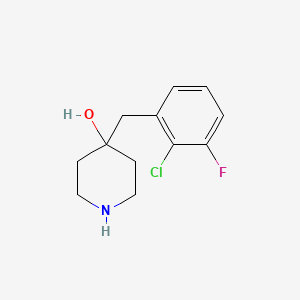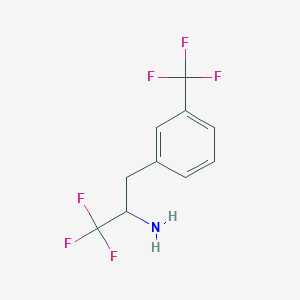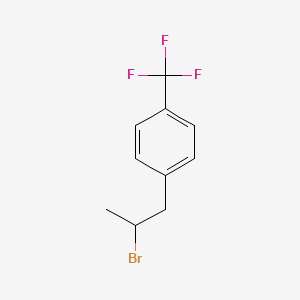
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3 It is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring
准备方法
The synthesis of 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
科学研究应用
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research .
相似化合物的比较
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Bromopropyl)-2-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring.
1-(2-Chloropropyl)-4-(trifluoromethyl)benzene: This compound has a chlorine atom instead of a bromine atom in the propyl group.
1-(2-Bromopropyl)-4-(methyl)benzene: This compound has a methyl group instead of a trifluoromethyl group on the benzene ring.
属性
CAS 编号 |
1021927-60-5 |
|---|---|
分子式 |
C10H10BrF3 |
分子量 |
267.08 g/mol |
IUPAC 名称 |
1-(2-bromopropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChI 键 |
IXFLYFYDLPMHIW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


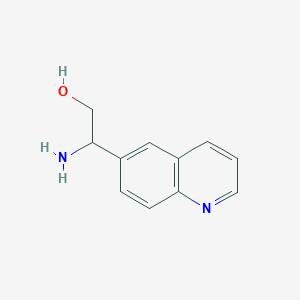
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
